(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate
Description
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Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-thiophen-2-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c20-18(10-14-5-3-7-24-14)21-11-13-9-17(23-19-13)16-8-12-4-1-2-6-15(12)22-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJDNYPFLSGPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₃N₁O₄S , which indicates the presence of multiple functional groups that may contribute to its biological properties. The structure includes a benzofuran moiety, an isoxazole ring, and a thiophene group, which are known for their diverse pharmacological activities.
Synthesis
The synthesis of isoxazole derivatives, including this compound, typically involves cyclization reactions between hydroxylamines and α,β-unsaturated carbonyl compounds. Recent studies have highlighted various synthetic routes that enhance yield and purity while minimizing environmental impact through metal-free methods .
Anticancer Activity
Research indicates that isoxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated inhibition against various cancer cell lines. A study reported that certain isoxazole derivatives showed IC50 values ranging from 0.20 to 2.58 μM , indicating potent anticancer activity .
Anti-inflammatory Effects
Compounds containing isoxazole structures have also been investigated for their anti-inflammatory effects. Specifically, isoxazole derivatives have been shown to selectively inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. The structure of this compound suggests potential for similar activity due to the presence of functional groups that can interact with COX enzymes .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, there is emerging evidence regarding the antimicrobial effects of isoxazole derivatives. Some studies have reported that certain derivatives exhibit moderate antibacterial activity against various strains, suggesting a broad spectrum of biological activity .
Case Studies
- Anticancer Study : A recent investigation involving a series of isoxazole derivatives revealed that compounds with structural similarities to this compound were effective against the National Cancer Institute's 60 human cancer cell lines panel, demonstrating significant growth inhibition .
- Inflammation Model : In an experimental model of inflammation, several isoxazole derivatives were tested for their ability to reduce edema in animal models. The results indicated a dose-dependent reduction in inflammation markers, supporting the hypothesis that these compounds can modulate inflammatory responses effectively .
Data Summary Table
Scientific Research Applications
Anticancer Activity
One of the most promising applications of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate is its potential as an anticancer agent. Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:
- A study on benzofuran derivatives demonstrated that modifications in the benzofuran structure could enhance antiproliferative activity against various cancer cell lines, with some compounds showing IC₅₀ values as low as 2.6 nM .
Case Study: Structure–Activity Relationship Analysis
A detailed structure–activity relationship analysis revealed that specific substitutions on the benzofuran and isoxazole moieties could dramatically increase potency against cancer cells. Compounds with amino and methoxy groups positioned strategically within the structure showed enhanced binding affinity to microtubules, inhibiting polymerization and leading to cell cycle arrest .
Synthesis and Methodology
The synthesis of this compound can be achieved through various metal-free synthetic routes, which are advantageous for reducing environmental impact and improving yield:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Acylation | Thiophene derivative + Acetic anhydride | Room temperature |
| 2 | Isoxazole formation | Benzofuran derivative + Hydroxylamine | Reflux |
| 3 | Esterification | Resulting isoxazole + Acetic acid | Heat |
These synthetic methods are crucial for producing derivatives that can be further evaluated for biological activity .
Biological Applications
In addition to its anticancer properties, this compound may also exhibit other biological activities:
Neuroprotective Effects
Research indicates that benzofuran derivatives can have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The isoxazole moiety has been linked to enhanced neuroprotection through mechanisms involving antioxidant activity and modulation of inflammatory pathways .
Antimicrobial Activity
Initial studies suggest that compounds featuring similar structural characteristics possess antimicrobial properties, making them candidates for further exploration in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the established synthetic strategies for constructing the benzofuran-isoxazole-thiophene scaffold in this compound?
- Answer: The synthesis of such hybrid heterocycles typically involves sequential coupling and cyclization steps. For the benzofuran moiety, [3,3]-sigmatropic rearrangement strategies (as demonstrated in benzofuran synthesis via NaH/THF-mediated reactions) can be adapted . Isoxazole rings are often formed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. Thiophene integration may employ Friedel-Crafts alkylation or esterification (e.g., using thiophene-2-acetic acid derivatives). Solvents like DMF or THF, reflux conditions (4–6 h), and catalysts like NaH are common .
Table 1: Representative Reaction Conditions for Heterocycle Synthesis
| Heterocycle | Method | Solvent/Catalyst | Time/Yield | Reference |
|---|---|---|---|---|
| Benzofuran | [3,3]-Sigmatropic rearrangement | THF, NaH | 4 h, 75–85% | |
| Isoxazole | 1,3-Dipolar cycloaddition | DMF, reflux | 6 h, 70–80% | |
| Thiophene | Esterification with acetic acid chloride | Dichloromethane, DCC | 12 h, 85–90% | - |
Q. Which spectroscopic techniques are critical for structural validation?
- Answer:
- 1H/13C NMR : Essential for confirming substituent positions and integration ratios. For example, benzofuran protons typically appear as doublets in δ 6.8–7.5 ppm, while isoxazole protons resonate near δ 6.2–6.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹) .
- TLC : Monitors reaction progress using iodine visualization or UV-active plates .
Q. What solvents and catalysts are optimal for cyclization reactions in such systems?
- Answer: Polar aprotic solvents (DMF, THF) enhance cyclization efficiency due to their high boiling points and ability to stabilize intermediates. Catalysts like NaH (for deprotonation) or HCl (acid-mediated cyclization) are effective. For example, DMF with reflux (4 h) achieved 75–85% yields in benzothiazole cyclizations .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses?
- Answer:
- Temperature Control : Prolonged reflux (e.g., 6–8 h vs. 4 h) may improve cyclization but risks decomposition .
- Catalyst Screening : Transition metals (e.g., PdCl₂ for cross-couplings) or Lewis acids (e.g., ZnCl₂) can accelerate steps .
- Purification : Gradient recrystallization (e.g., EtOH/DMF mixtures) reduces impurities. In one study, recrystallization improved purity from 85% to 97% .
Q. How can overlapping NMR signals in complex heterocycles be resolved?
- Answer:
- 2D NMR (COSY, HSQC) : Resolves proton-proton coupling and carbon-proton correlations. For example, HSQC can distinguish benzofuran C-2/C-3 carbons .
- Variable Temperature NMR : Suppresses signal broadening caused by dynamic effects.
- Deuteration : Partial deuteration of reactive protons (e.g., -OH or -NH) simplifies splitting patterns .
Q. How should contradictory results (e.g., unexpected byproducts) be analyzed systematically?
- Answer:
- Mechanistic Studies : Probe intermediates via in situ FTIR or LC-MS. For instance, acid-mediated cyclization (conc. HCl) may yield oxadiazinanes, while amine treatment forms triazinanes .
- Computational Modeling : DFT calculations predict favored pathways (e.g., [3,3]-rearrangement vs. nucleophilic substitution).
- Byproduct Isolation : Chromatographic separation (e.g., silica gel) followed by structural elucidation identifies competing pathways .
Key Considerations for Methodological Rigor
- Reproducibility : Document solvent drying (e.g., THF over Na/benzophenone) and catalyst activation (e.g., PdCl₂ reduction in situ) .
- Data Validation : Cross-reference spectral data with literature (e.g., benzofuran 13C NMR shifts vs. thiophene-acetate esters).
- Contradiction Resolution : Compare reaction outcomes under varying conditions (e.g., HCl vs. methylamine in cyclization ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
